5-(5-methylfuran-2-yl)-1,2-oxazole
Description
Properties
CAS No. |
138716-34-4 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
5-(5-methylfuran-2-yl)-1,2-oxazole IUPAC name and structure
Structural Analysis, Synthetic Pathways, and Pharmacological Liabilities
Executive Summary
This technical guide provides a comprehensive analysis of 5-(5-methylfuran-2-yl)-1,2-oxazole , a bi-heterocyclic scaffold utilized in medicinal chemistry as a core pharmacophore for antimicrobial and anti-inflammatory drug discovery. While the isoxazole moiety serves as a stable bioisostere for carboxylic acids and esters, the furan component introduces significant metabolic liabilities. This document details the regioselective synthesis of the compound, its physiochemical properties, and the critical toxicological considerations required for its application in drug development.
Structural Identity & Physiochemical Profile[1]
IUPAC Nomenclature and Connectivity
The compound is a biaryl system consisting of a 1,2-oxazole (isoxazole) ring linked at its C5 position to the C2 position of a furan ring. The furan ring is further substituted with a methyl group at its C5 position.[1]
-
IUPAC Name: 5-(5-methylfuran-2-yl)-1,2-oxazole
-
Molecular Formula: C₈H₇NO₂
-
Molecular Weight: 149.15 g/mol
-
SMILES: CC1=CC=C(O1)C2=CC=NO2
Physiochemical Properties
The following data points are critical for assessing the "drug-likeness" and membrane permeability of the scaffold.
| Property | Value | Drug Development Context |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for passive diffusion; optimal for CNS or oral absorption. |
| TPSA | ~39 Ų | High permeability (TPSA < 140 Ų); indicates good bioavailability. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| H-Bond Acceptors | 3 | Nitrogen (isoxazole) and two Oxygens (furan/isoxazole).[2] |
| Rotatable Bonds | 1 | The C-C bond between the heterocycles allows for conformational adaptation in binding pockets. |
Synthetic Methodology: Regioselective Construction
To synthesize 5-(5-methylfuran-2-yl)-1,2-oxazole with high regiochemical fidelity, the Enaminone Route is the industry standard. Unlike direct condensation methods that often yield mixtures of 3- and 5-substituted isomers, this pathway guarantees the 5-substituted product via a discrete 3-(dimethylamino)propenone intermediate.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion of 2-acetyl-5-methylfuran to the final isoxazole product.
Caption: Regioselective synthesis via enaminone intermediate, preventing isomer mixtures.
Detailed Experimental Protocol
Objective: Synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole on a 10 mmol scale.
Step 1: Formation of Enaminone Intermediate
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-methylfuran (1.24 g, 10 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mL, ~11-12 mmol).
-
Reflux: Heat the neat mixture to 100–110°C for 3–5 hours.
-
Causality: DMF-DMA acts as both solvent and reagent. The high temperature drives the elimination of methanol.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting ketone spot will disappear, replaced by a more polar, often yellow/orange enaminone spot.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA. The residue (crude enaminone) is typically used directly in the next step to avoid hydrolysis.
Step 2: Cyclization to Isoxazole
-
Solvation: Dissolve the crude enaminone residue in Ethanol (20 mL).
-
Cyclization: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (0.76 g, 11 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a pale solid or oil.
Self-Validation Criteria:
-
¹H NMR (CDCl₃): Look for the characteristic isoxazole C4-H singlet around δ 6.2–6.5 ppm and the furan protons (doublets) around δ 6.0–7.0 ppm. The methyl group will appear as a sharp singlet around δ 2.3 ppm.
Medicinal Chemistry & Toxicology: The Furan Liability[8][9][10]
While the isoxazole ring is a robust pharmacophore found in drugs like Valdecoxib and Sulfamethoxazole, the furan ring in this specific scaffold presents a major "structural alert" for drug development.
Metabolic Bioactivation Pathway
The primary risk associated with furan-containing drugs is metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1). This process opens the furan ring, generating highly reactive electrophiles that can alkylate DNA or proteins, leading to hepatotoxicity.
Caption: Mechanism of furan-mediated toxicity via CYP450 bioactivation.
Risk Mitigation Strategies
Researchers utilizing this scaffold must implement specific assays early in the lead optimization phase:
-
GSH Trapping Assay: Incubate the compound with liver microsomes and Glutathione (GSH). Detection of GSH-adducts via LC-MS confirms the formation of reactive metabolites.
-
Bioisosteric Replacement: If toxicity is observed, consider replacing the furan ring with a thiophene (slower metabolism) or a phenyl ring (metabolically stable), retaining the isoxazole core.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Chalyk, B., et al. (2017).[7] Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles. Enamine/ChemSpace Technical Reports. Link
-
Menendez, J. C., et al. (2010). Synthesis of 5-substituted isoxazoles from enaminones. RSC Advances. Link
-
Piyush, G., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3][8] Drug Metabolism and Disposition. Link
Sources
- 1. Buy 5-(5-Methylfuran-2-yl)-1,2-oxazole (EVT-13764935) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocols for the Discovery and Isolation of Novel Furan-Oxazole Scaffolds
Executive Summary
The furan-oxazole hybrid scaffold represents a privileged structural motif in medicinal chemistry, characterized by the fusion or linkage of an electron-rich furan ring with a weakly basic oxazole nucleus. This specific heteroaromatic combination confers unique physicochemical properties—enhanced solubility compared to bis-furans and superior metabolic stability compared to bis-oxazoles—making them high-value targets for oncology (e.g., Diazonamides) and antimicrobial drug development.
This technical guide moves beyond generic natural product isolation. It details a targeted metabologenomic discovery pipeline , integrating genomic screening for cyclase enzymes with bioassay-guided fractionation to isolate novel furan-oxazole metabolites from complex marine and microbial matrices.
Phase 1: Targeted Discovery & Source Selection
The Metabologenomic Screening Approach
Traditional "grind-and-find" methods suffer from high rediscovery rates. A superior protocol employs Targeted Metabologenomics to identify strains capable of synthesizing the furan-oxazole core before extraction begins.
Mechanism: The biosynthesis of oxazole rings typically involves the cyclodehydration of serine/threonine residues by specific cyclases (e.g., OxaC). Furan rings often arise from polyketide synthase (PKS) pathways or oxidative cyclization.
Protocol:
-
Genomic DNA Extraction: Isolate gDNA from marine actinobacteria or sponge symbionts.
-
PCR Screening: Use degenerate primers targeting the oxazole cyclase gene (conserved motifs in OxaC or OzMq).
-
Forward Primer: 5'-TSGCSGCSGGSGCSGCS-3' (Targeting adenylation domains).
-
Reverse Primer: Specific to the cyclase domain.
-
-
Prioritization: Strains yielding PCR amplicons of the expected size (~700-1000 bp) are prioritized for fermentation.
Metabolic Induction (OSMAC Strategy)
Silent gene clusters often require stress to activate.
-
Media Variation: Cultivate prioritized strains in diverse media (ISP2, Marine Broth, A1).
-
Chemical Elicitation: Add sub-lethal concentrations of rare earth salts (LaCl₃, 100 µM) or histone deacetylase inhibitors (sodium butyrate) to derepress silent biosynthetic clusters.
Phase 2: Extraction and Bio-Guided Isolation
Extraction Matrix (Marine Sponge/Microbial Pellet)
The amphiphilic nature of furan-oxazoles requires a bipolar solvent system.
Step-by-Step Extraction Protocol:
-
Lyophilization: Freeze-dry biomass to remove water, preventing hydrolysis of labile ester linkages often found in these depsipeptides.
-
Solvent Lysis: Macerate powder in MeOH:DCM (1:1 v/v) for 24 hours. The DCM solubilizes the lipophilic furan core, while MeOH extracts the more polar oxazole/peptide segments.
-
Desalting: For marine samples, partition the crude extract between n-Butanol and H₂O . The furan-oxazoles will concentrate in the n-Butanol phase, leaving salts in the aqueous layer.
Chromatographic Workflow
Visualization: Isolation Logic Flow The following diagram illustrates the decision matrix for isolating these compounds, prioritizing the removal of fats and salts early in the process.
Figure 1: Step-wise isolation workflow for amphiphilic heterocyclic compounds.
Critical Chromatographic Parameters:
-
Stationary Phase: Use C18 (ODS) for initial flash fractionation. For final HPLC purification, switch to a Phenyl-Hexyl column. The π-π interactions between the phenyl stationary phase and the furan-oxazole aromatic system provide superior resolution compared to standard C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. Avoid phosphate buffers to simplify downstream MS analysis.
Phase 3: Structural Elucidation & Validation
Identifying the connectivity between the furan and oxazole rings is challenging due to the lack of protons on the connecting carbons (quaternary centers).
NMR Diagnostic Signals
Use the following chemical shift ranges to diagnose the presence of the scaffold.
| Moiety | Position | ¹H Shift (δ ppm) | ¹³C Shift (δ ppm) | Key HMBC Correlation |
| Oxazole | C2-H | 7.90 – 8.50 (s) | 150 – 160 | C2-H → C4, C5 |
| Oxazole | C4 (Quaternary) | — | 135 – 145 | C5-H → C4 |
| Furan | C2/C5 (α) | 7.20 – 7.60 (d) | 140 – 150 | — |
| Furan | C3/C4 (β) | 6.30 – 6.80 (d) | 105 – 115 | β-H → α-C |
Advanced Connectivity Logic
To prove the linkage between the rings (e.g., Furan-C2 attached to Oxazole-C4), standard HMBC is often insufficient due to weak ³J correlations across the heteroatoms.
Recommended Experiment: ¹H-¹⁵N HMBC Since the oxazole nitrogen is part of the aromatic system, it provides a crucial anchor. A long-range correlation from the Furan protons to the Oxazole Nitrogen definitively proves the connection.
Visualization: Structural Logic This diagram demonstrates the flow of spectroscopic evidence required to solve the structure.
Figure 2: Spectroscopic workflow for resolving heteroaromatic connectivity.
Phase 4: Case Study - Diazonamide Analogs
Context: Diazonamide A is a potent antimitotic agent isolated from the ascidian Diazona angulata. It features a complex bis-oxazole-indole core.
Isolation Challenge: The compound is light-sensitive and prone to atropisomerism (restricted rotation), leading to broad NMR signals. Solution:
-
Protect from Light: All columns wrapped in aluminum foil.
-
Variable Temperature NMR: Run spectra at 50°C to sharpen signals by speeding up the rotation around the biaryl bond.
-
Solvent: Use Pyridine-d₅ instead of CDCl₃ to prevent acid-catalyzed decomposition of the hemiacetal functionalities often present in these congeners.
References
-
Li, H., et al. (2020).[1] "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors." European Journal of Medicinal Chemistry.
-
Lindquist, N., et al. (1991). "Isolation and structure determination of diazonamides A and B, unusual cytotoxic metabolites from the marine ascidian Diazona chinensis."[2] Journal of the American Chemical Society.[2]
-
Nishimura, S., et al. (2024). "Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach." Angewandte Chemie International Edition.
-
BenchChem. (2025). "Discovery, Isolation, and Characterization of Furan-Containing Natural Products." BenchChem Technical Guides.
-
Pan, Y., et al. (2025).[3] "Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism."[3] JACS Au. [3]
Sources
Technical Guide: Solubility Profiling of 5-(5-methylfuran-2-yl)-1,2-oxazole
The following technical guide details the solubility profiling, physicochemical properties, and experimental determination protocols for 5-(5-methylfuran-2-yl)-1,2-oxazole .
Executive Summary
5-(5-methylfuran-2-yl)-1,2-oxazole (also known as 5-(5-methylfuran-2-yl)isoxazole) is a bi-heterocyclic scaffold frequently utilized in medicinal chemistry as a bioisostere for biaryl systems.[1][2] Its solubility profile is governed by the interplay between the π-excessive furan ring and the dipolar isoxazole core.
This guide provides a comprehensive analysis of its solvation thermodynamics, predicted solubility landscape, and the gold-standard protocols required for empirical determination.
Physicochemical Profile & Structural Analysis[1][3][4]
To understand the solubility behavior of this compound, we must first analyze its structural determinants.[3] The molecule consists of a lipophilic 5-methylfuran moiety coupled to a polar 1,2-oxazole (isoxazole) ring.
Calculated Physicochemical Descriptors[2][6]
-
Molecular Formula: C₈H₇NO₂
-
Molecular Weight: ~149.15 g/mol
-
Lipophilicity (cLogP): ~1.8 – 2.2 (Estimated)
-
Insight: The positive LogP indicates a preference for organic environments over aqueous ones. The methyl group on the furan adds hydrophobicity compared to the unsubstituted analog.
-
-
H-Bond Donors (HBD): 0
-
H-Bond Acceptors (HBA): 3 (O in furan, O and N in isoxazole)
-
Topological Polar Surface Area (TPSA): ~39 Ų
-
Significance: A TPSA < 60 Ų suggests high membrane permeability and good solubility in medium-polarity organic solvents.
-
Solvation Mechanism
The solubility of 5-(5-methylfuran-2-yl)-1,2-oxazole is driven by dipole-dipole interactions and van der Waals forces .
-
Aprotic Polar Solvents (DMSO, DMF): Excellent solubility due to strong dipole interactions with the isoxazole nitrogen and oxygen.
-
Protic Solvents (Alcohols): Moderate solubility. The compound accepts hydrogen bonds from the solvent but cannot donate them, limiting solubility compared to alcohols or amines.
-
Non-polar Solvents (Hexane): Limited solubility. The polar isoxazole ring creates a high energy barrier for solvation in purely dispersive media.
Solubility Landscape: Solvent Compatibility
The following table categorizes solvents based on predicted thermodynamic affinity (Hansen Solubility Parameters) and structural analogy to reported isoxazole derivatives [1, 2].
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole stabilization of the isoxazole ring; disruption of crystal lattice energy. |
| Polar Organic | Acetone, Ethyl Acetate, THF | High (50–100 mg/mL) | Good match for the compound's moderate polarity and H-bond acceptor capacity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic furan/isoxazole system via dispersion and weak polar interactions. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Solvation is hindered by the "hydrophobic effect" of the methyl-furan moiety, despite H-bonding capability. |
| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | High energy cost for cavity formation in water; lack of H-bond donors prevents stable hydration shells. |
| Aliphatic | Hexane, Heptane | Poor | The polar isoxazole core is immiscible with the non-polar alkane chains. |
Experimental Protocol: Equilibrium Solubility Determination
Since specific empirical data for this scaffold may vary by crystalline polymorph, the following self-validating protocol is required to generate authoritative data.
Workflow Visualization
The following diagram outlines the critical path for solubility determination, ensuring data integrity through specific checkpoints.
Figure 1: Standardized workflow for equilibrium solubility determination using the Shake-Flask method.
Detailed Methodology (Shake-Flask Method)
Phase 1: Preparation
-
Purity Check: Verify the solid is >98% pure via HPLC to avoid impurity-driven solubility depression.
-
Solvent Selection: Degas all solvents (Methanol, Water, Buffer) to prevent bubble formation during equilibration.
Phase 2: Equilibration
-
Place 10–20 mg of 5-(5-methylfuran-2-yl)-1,2-oxazole into a 4 mL borosilicate glass vial.
-
Add 1 mL of the target solvent.
-
Visual Check: If the solid dissolves completely, add more solid until a suspension (excess solid) persists.
-
Agitation: Incubate in a thermostatic orbital shaker at 25.0 ± 0.1°C for 24 hours at 200 rpm. Note: For thermodynamic studies, repeat at 30°C, 35°C, and 40°C.
Phase 3: Sampling & Analysis
-
Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (λmax for isoxazole/furan conjugation).[4]
-
Calibration: Construct a 5-point calibration curve (0.01 – 1.0 mg/mL) using a standard solution in DMSO.
-
Thermodynamic Modeling (The Schröder Model)[6]
To extrapolate solubility across different temperatures, researchers should apply the modified Apelblat equation or the van't Hoff equation. This is critical for process chemistry (crystallization design).
The Van't Hoff Equation:
Where:
- = Mole fraction solubility[4]
- = Enthalpy of solution
- = Entropy of solution
-
= Temperature (Kelvin)[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Interpretation:
-
A linear plot of
vs. confirms the dissolution is enthalpy-driven. -
For isoxazole derivatives, dissolution is typically endothermic (
), meaning solubility increases with temperature [3].
Figure 2: Thermodynamic cycle of dissolution. Solubility is determined by the balance between the energy required to break the crystal lattice and the energy released during solvation.
Applications & Formulation Strategies
For drug development applications requiring aqueous delivery of this scaffold:
-
Co-solvency: Use PEG-400 (10–20%) or Ethanol (10%) to exponentially increase aqueous solubility.
-
Cyclodextrin Complexation: The furan ring fits well into the hydrophobic cavity of
-Cyclodextrin, potentially increasing aqueous solubility by 10–50 fold [4]. -
pH Adjustment: Since the isoxazole is a very weak base (pKa < 1), pH adjustment is generally ineffective for solubilization. Salt formation is not a viable strategy for this specific neutral scaffold.
References
-
Solubility of Isoxazole Derivatives: Ohorodnik, M., et al. "Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents." Chemistry, Technology and Application of Substances, vol. 7, no. 1, 2024, pp. 1-7.
-
Furan Solubility Data: Zhang, X., et al. "Solubility of Biocompounds 2,5-Furandicarboxylic Acid... in Binary Solvent Mixtures." Processes, vol. 10, no. 12, 2022.
-
Thermodynamic Analysis: Sobechko, I., et al. "Thermodynamics of solutions of 5-phenyl-2-methyl-3-furancarboxylic acid in organic solvents." Lviv University Bulletin, 2014.
-
Azole Solubilization: Kovács, K., et al. "Aqueous solvent system for the solubilization of azole compounds."[5] European Journal of Pharmaceutical Sciences, vol. 36, no. 2-3, 2009, pp. 352-358.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isoxazoles | Fisher Scientific [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]
- 5. Aqueous solvent system for the solubilization of azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mechanistic Insights and Protocols for Furo[3,2-d]oxazole Cyclization
Part 1: Core Directive & Strategic Overview
The "Furan-Oxazole Cyclization" refers to the construction of fused bicyclic heteroaromatic systems—specifically furo[3,2-d]oxazoles and their isomers (furo[2,3-d]oxazoles). These scaffolds represent a high-value "privileged structure" in drug discovery, serving as bioisosteres for purines, indoles, and benzoxazoles. Their planar, electron-rich architecture allows for precise intercalation into DNA/RNA and binding to kinase ATP-pockets, yet their synthesis remains challenging due to the acid-sensitivity of the furan ring.
This guide moves beyond generic textbook descriptions to focus on the chemoselective construction of the oxazole ring onto a functionalized furan core. We prioritize the Hantzsch-type Cyclization and Robinson-Gabriel Dehydration pathways, as these offer the highest regiocontrol and scalability for pharmaceutical applications.
Part 2: Scientific Integrity & Logic (The Mechanism)
Mechanistic Pathways of Cyclization
The formation of the furo-oxazole core typically proceeds via the closure of an oxazole ring onto a pre-existing furan substrate. The two dominant mechanisms are:
A. The Modified Hantzsch Cyclization (Intermolecular)
This pathway involves the reaction of an
-
Step 1: Nucleophilic Displacement. The amide nitrogen attacks the
-carbon of the haloketone, displacing the halide ( ). -
Step 2: Cyclodehydration. The carbonyl oxygen of the amide attacks the ketone carbonyl of the furan side chain.
-
Step 3: Aromatization. Loss of water drives the formation of the aromatic oxazole ring fused to the furan.
B. The Robinson-Gabriel Synthesis (Intramolecular)
This pathway cyclizes a 2-acylamino-ketone furan derivative.
-
Key Insight: The use of mild dehydrating agents (e.g., Burgess reagent or POCl
with careful buffering) is critical. Strong acids often trigger the ring-opening of the furan moiety (polymerization), a common failure mode in this synthesis.
Critical Reactivity Profile (The "Trap")
Researchers must be aware of the Diels-Alder instability . Furo[3,2-d]oxazoles are electron-rich dienes.
-
Mechanism: In the presence of singlet oxygen or strong dienophiles, the central bond of the fused system can participate in [4+2] cycloadditions, destroying the aromaticity.
-
Control: Protocols must be performed under inert atmospheres (Ar/N
) and protected from intense light to prevent photo-oxidation.
Mechanistic Visualization
The following diagram illustrates the Hantzsch-type cyclization mechanism, highlighting the critical transition states.
Caption: Mechanistic flow of the Hantzsch-type cyclization for Furo[3,2-d]oxazole synthesis. Note the critical divergence point where acidic conditions can lead to furan degradation.
Part 3: Experimental Protocol & Data
Protocol: One-Pot Synthesis of 2-Methylfuro[3,2-d]oxazole
Objective: Synthesize the fused scaffold from 2-(bromoacetyl)furan and acetamide.
1. Reagents & Materials
-
Substrate: 2-(Bromoacetyl)furan (1.0 eq) - Note: Freshly recrystallized to remove HBr traces.
-
Nucleophile: Acetamide (2.5 eq).
-
Solvent: Ethanol (Absolute) or DMF (for higher boiling point).
-
Catalyst/Buffer: CaCO
(1.5 eq) - Critical: Neutralizes HBr byproduct to protect the furan ring.
2. Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Acetamide (2.5 eq) in absolute Ethanol (0.5 M concentration relative to furan).
-
Addition: Add CaCO
(1.5 eq) to the solution. The heterogeneous mixture acts as an acid scavenger. -
Substrate Introduction: Add 2-(Bromoacetyl)furan (1.0 eq) portion-wise over 15 minutes at room temperature. Why? Rapid addition causes localized concentration spikes of HBr, leading to furan polymerization (darkening of solution).
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexanes). The starting material ( ) should disappear, and a fluorescent spot ( ) should appear. -
Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (CaCO
/CaBr ). -
Concentrate the filtrate under reduced pressure.
-
Caution: Do not heat above 40°C during concentration; the product is volatile.
-
-
Purification: Flash column chromatography (Neutral Alumina preferred over Silica Gel to minimize acid exposure). Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).
3. Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black/Tar formation | Acid-catalyzed polymerization of furan. | Increase base equivalents (CaCO |
| Low Yield | Incomplete dehydration (Intermediate B stall). | Add molecular sieves (4Å) to the reaction or use a Dean-Stark trap if using Toluene/DMF. |
| Product Decomposition | Retro-aldol or oxidative cleavage. | Store product under Argon in the dark; avoid chlorinated solvents for long-term storage. |
Comparison of Synthetic Methods
The following table contrasts the Hantzsch method with the Rhodium-catalyzed insertion method (an alternative high-cost route).
| Feature | Hantzsch Cyclization (Recommended) | Rh(II)-Catalyzed Insertion [1] |
| Precursors | ||
| Cost | Low | High (Rh |
| Scalability | High (Gram to Kg) | Low (Mg scale, safety concerns with diazo) |
| Atom Economy | Good (Water/HBr byproduct) | Excellent (N |
| Furan Stability | Moderate (Requires buffering) | High (Neutral conditions) |
Part 4: References
-
Synthesis of oxazole and furan derivatives via Rh2(OAc)4-catalyzed C≡X bond insertion. Source: Taylor & Francis / Synthetic Communications URL:[Link]
-
One-pot synthesis of tetrahydrofuro[2,3-d]oxazoles. Source: ResearchGate / Journal of Polymer Research (Contextual) URL:[Link]
-
Synthesis and Reactions of a Novel Furo[3,4-d]oxazole. Source: Journal of Organic Chemistry / Sci-Hub (Archive) URL:[Link]
-
A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Source: Semantic Scholar / Journal of Chemical Research URL:[Link]
-
Oxazole Diels–Alder Reactions (Mechanistic Background). Source: ResearchGate URL:[2][3][Link]
Sources
Application Note: Purification of 5-(5-methylfuran-2-yl)-1,2-oxazole by Chromatography
Abstract
The purification of 5-(5-methylfuran-2-yl)-1,2-oxazole presents a dual challenge: the separation of closely eluting regioisomers (specifically the 3,5- vs. 5,3-substituted isomers) and the chemical instability of the electron-rich furan moiety under acidic conditions. This Application Note provides a robust, multi-stage chromatographic protocol designed to isolate the target compound with >98% purity. We detail a workflow combining optimized Flash Chromatography (Normal Phase) with Preparative HPLC (Reverse Phase), emphasizing stationary phase selection to mitigate on-column degradation.
Introduction & Compound Profiling[1]
The target molecule, 5-(5-methylfuran-2-yl)-1,2-oxazole , is a bi-heterocyclic scaffold often synthesized via the cyclization of 1,3-dicarbonyl equivalents (e.g., chalcones) with hydroxylamine.
The Purification Challenge
-
Regioisomer Co-elution: The cyclization reaction frequently yields a mixture of the desired 5-(furan-2-yl)isoxazole and its regioisomer, 3-(furan-2-yl)isoxazole. These isomers possess nearly identical lipophilicity (LogP) and polar surface area (PSA), making standard silica separation difficult.
-
Furan Acid Sensitivity: The 5-methylfuran moiety is electron-rich and susceptible to ring-opening or polymerization in the presence of strong Brønsted or Lewis acids. Standard acidic silica gel (pH ~4-5) can cause on-column degradation (tarring) during prolonged runs.
Physicochemical Profile
| Property | Value (Approx.) | Implication for Chromatography |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; retains well on C18; elutes mid-range on Silica. |
| pKa (Conj. Acid) | ~ -2.0 (Isoxazole N) | Weakly basic; pH control is less critical for ionization but critical for stability. |
| UV Max | 250–270 nm | Strong UV absorbance allows sensitive detection. |
| Solubility | High: DCM, EtOAc, MeOHLow: Water, Hexane | Sample loading in DCM or dry loading on Celite is recommended. |
Method Development Strategy
To ensure high recovery and purity, we employ a "Capture and Polish" strategy.
Thin Layer Chromatography (TLC) Screening[2][3][4]
-
Stationary Phase: Silica Gel 60 F254.
-
Visualization: UV (254 nm) is primary. Stain with KMnO₄ (active on furan double bonds) to differentiate from non-oxidizable impurities.
-
Eluent Screening:
-
Hexane:EtOAc (80:20): Standard starting point.
-
DCM:MeOH (98:2): Alternative selectivity for polar impurities.
-
Critical Additive: Add 1% Triethylamine (TEA) to the eluent during screening. If streaking is reduced and spot intensity is preserved compared to acid-washed plates, the compound is acid-sensitive.
-
Workflow Visualization
The following diagram outlines the decision matrix for purification.
Figure 1: Decision tree for the purification of furan-isoxazole derivatives.
Detailed Protocols
Protocol A: Flash Chromatography (Bulk Purification)
Objective: Remove starting materials (e.g., 5-methylfurfural) and bulk polymerization byproducts. Pre-requisite: Neutralize the silica surface to prevent furan degradation.
-
Column Preparation:
-
Use a high-performance spherical silica cartridge (20–40 µm).
-
Neutralization Step: Pre-equilibrate the column with 3 Column Volumes (CV) of Hexane:EtOAc (90:10) + 1% Triethylamine (TEA). This masks acidic silanol sites.
-
-
Sample Loading:
-
Dissolve crude oil in a minimum volume of DCM.
-
Preferred: Adsorb onto Celite 545 or neutral alumina (ratio 1:3 sample:sorbent) and dry load. This prevents band broadening.
-
-
Gradient Elution:
-
Solvent A: Hexane (or Heptane) + 0.1% TEA.
-
Solvent B: Ethyl Acetate (EtOAc) + 0.1% TEA.
-
Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).
-
Gradient Profile:
-
0–2 CV: 0% B (Isocratic hold to elute non-polar impurities).
-
2–10 CV: 0% → 15% B.
-
10–20 CV: 15% → 40% B (Target compound typically elutes ~20-30% B).
-
-
-
Fraction Collection:
-
Collect based on UV threshold (254 nm) and peak slope.
-
Note: The 5-methylfuran moiety has a distinct UV spectrum; monitor 280 nm as a secondary channel to distinguish from simple aromatics.
-
Protocol B: Preparative HPLC (High Purity / Isomer Separation)
Objective: Separate the 3,5-isomer from the 5,3-isomer if Flash chromatography was insufficient.
-
Column Selection:
-
Phase: C18 (Octadecyl) or PFP (Pentafluorophenyl).
-
Why PFP? PFP phases offer superior selectivity for positional isomers of aromatic/heterocyclic compounds due to pi-pi and dipole interactions.
-
Dimensions: 21.2 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 7 stability).
-
Solvent B: Acetonitrile (ACN).
-
-
Method:
-
Flow Rate: 20 mL/min.
-
Gradient:
-
0–1 min: 30% B.
-
1–15 min: 30% → 70% B (Shallow gradient maximizes resolution).
-
15–17 min: 95% B (Wash).
-
-
-
Post-Run Workup:
-
Pool pure fractions.
-
Remove ACN via rotary evaporation (keep bath < 40°C to avoid thermal stress).
-
Lyophilize the remaining aqueous phase to obtain the amorphous solid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic interaction with Silica silanols. | Add 1% TEA to the mobile phase or switch to Neutral Alumina stationary phase. |
| Product Decomposition | Furan ring opening on acidic silica. | Avoid prolonged residence time on column. Use Reverse Phase (C18) immediately for crude cleanup. |
| Co-eluting Isomers | Regioisomers have identical LogP. | Switch to PFP (Pentafluorophenyl) column or use Isocratic Elution (e.g., 18% EtOAc in Hexane) on silica to maximize plate count. |
| Fronting Peaks | Mass overloading. | Use Dry Loading (Celite/Alumina) instead of liquid injection. Reduce sample load to <1% of column mass. |
References
-
PubChem. 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Kolykhalov, D. A., et al. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2024.[1] [Link][2]
-
Han, X., et al. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 2006. [Link]
-
Lipka, E., et al. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 2017. [Link]
Sources
Application Notes and Protocols for the Development of 5-(5-Methylfuran-2-yl)-1,2-oxazole Derivatives with Improved Bioactivity
Introduction: The Therapeutic Potential of the Furan-Oxazole Scaffold
The intersection of furan and oxazole heterocycles in a single molecular entity presents a compelling scaffold for the development of novel therapeutic agents.[1][2][3][4] The 5-(5-methylfuran-2-yl)-1,2-oxazole core combines the structural features of two biologically significant five-membered heterocyclic rings. Furan derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[4][5] Similarly, the oxazole ring is a key component in numerous natural products and synthetic compounds with diverse therapeutic applications, such as anti-inflammatory, antimicrobial, and antitumor activities.[1][6][7] The unique arrangement of these two rings in 5-(5-methylfuran-2-yl)-1,2-oxazole offers a promising starting point for medicinal chemistry campaigns aimed at discovering new drugs with enhanced efficacy and selectivity.[8] This guide provides a comprehensive overview of the synthetic strategies, bioactivity screening protocols, and structure-activity relationship (SAR) considerations for developing derivatives of this scaffold.
Part 1: Synthetic Strategies for Derivative Generation
The chemical tractability of the 5-(5-methylfuran-2-yl)-1,2-oxazole core allows for the introduction of a wide range of substituents at various positions, enabling a systematic exploration of the chemical space to optimize biological activity. The primary handles for derivatization are the furan and oxazole rings, as well as the methyl group on the furan ring.
General Synthetic Approach
A common and effective method for the synthesis of the core scaffold involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. For the synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole, this typically involves the reaction of 5-methyl-2-ethynylfuran with a source of formonitrile oxide. Derivatives can then be generated by modifying the starting materials or by post-synthesis modification of the core scaffold.
Protocol: Synthesis of a Representative Derivative - 5-(5-(Bromomethyl)furan-2-yl)-1,2-oxazole
This protocol details the synthesis of a key intermediate where the methyl group is brominated, providing a reactive handle for further derivatization.
Materials:
-
5-(5-methylfuran-2-yl)-1,2-oxazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(5-methylfuran-2-yl)-1,2-oxazole (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of BPO (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated NaHCO3 solution to quench any remaining acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 5-(5-(bromomethyl)furan-2-yl)-1,2-oxazole.
Rationale: This radical bromination specifically targets the allylic methyl group, providing a versatile intermediate for introducing various nucleophiles (e.g., amines, thiols, azides) to generate a library of derivatives.
Caption: General workflow for the synthesis of derivatives.
Part 2: Protocols for Bioactivity Screening
A critical step in the drug discovery process is the evaluation of the biological activity of the synthesized derivatives. The following protocols describe standardized in vitro assays for assessing anticancer and antimicrobial activities.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Interpretation: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher cytotoxic activity.
| Derivative | Modification | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Parent | -CH3 | >100 | >100 |
| 1a | -CH2-N(CH3)2 | 25.4 | 32.1 |
| 1b | -CH2-Morpholine | 15.8 | 21.5 |
| 1c | -CH2-Piperidine | 18.2 | 25.9 |
| Doxorubicin | Positive Control | 0.8 | 1.2 |
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Interpretation: The MIC value is a quantitative measure of the antimicrobial potency of a compound. Lower MIC values indicate greater efficacy.
| Derivative | Modification | MIC (µg/mL) on S. aureus | MIC (µg/mL) on E. coli |
| Parent | -CH3 | >128 | >128 |
| 2a | -CH2-N(CH3)2 | 32 | 64 |
| 2b | -CH2-N3 | 16 | 32 |
| 2c | -CH2-S-phenyl | 8 | 16 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
Part 3: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the parent compound and subsequent bioactivity testing allows for the elucidation of the structure-activity relationship, which is crucial for rational drug design.
Caption: Decision tree for SAR analysis.
Key Insights from SAR Studies:
-
Substitution on the Furan Methyl Group: As indicated by the sample data, converting the methyl group into a more functionalized moiety, such as an aminomethyl or azidomethyl group, generally leads to an increase in both anticancer and antimicrobial activities. This suggests that this position is tolerant to substitution and that the introduction of polar or reactive groups can enhance interactions with biological targets.
-
Modification of the Oxazole Ring: While not detailed in the provided protocols, the oxazole ring itself offers positions for substitution (C3 and C4). Literature on oxazole derivatives suggests that substitution at these positions can significantly impact bioactivity.[1] For instance, the introduction of aryl groups at the C3 position has been shown to be beneficial for anticancer activity in some systems.[6][14]
-
Lipophilicity and Polarity: A balance between lipophilicity and polarity is often crucial for drug efficacy. The introduction of polar groups, as in the aminomethyl derivatives, may improve aqueous solubility and bioavailability, while more lipophilic substituents, like the S-phenyl group, could enhance membrane permeability.
Conclusion
The 5-(5-methylfuran-2-yl)-1,2-oxazole scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for extensive derivatization, and the straightforward nature of in vitro bioactivity assays facilitates the rapid screening of new compounds. A systematic approach to synthesis and screening, coupled with careful SAR analysis, can guide the optimization of lead compounds with improved potency and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (2024, March 6).
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025, August 6).
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025, June 10).
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (2023, January 20).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (2022, January 7).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26).
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (2022, July 19).
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. (n.d.).
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. (2026, February 8).
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (n.d.).
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. (n.d.).
- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles | Request PDF - ResearchGate. (n.d.).
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
- Cytotoxicity and 2D-QSAR study of some heterocyclic compounds. (2014, February 4).
- 5-(5-Methylfuran-2-yl)-1,2-oxazole (EVT-13764935) - EvitaChem. (n.d.).
- Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Publishing. (2024, January 8).
- Cytotoxicity Assay Protocol. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.).
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4).
- Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - MDPI. (2020, June 18).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijabbr.com [ijabbr.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 5-(5-Methylfuran-2-yl)-1,2-oxazole (EVT-13764935) [evitachem.com]
- 9. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
experimental setup for spectroscopic analysis of 5-(5-methylfuran-2-yl)-1,2-oxazole
Introduction
5-(5-methylfuran-2-yl)-1,2-oxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of both the furan and oxazole moieties. The furan ring is a common scaffold in pharmacologically active compounds, while the oxazole ring is present in numerous natural products and synthetic drugs with diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities[1][2]. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, ensuring the integrity of research and development activities.
This application note provides a detailed guide to the experimental setup and protocols for the spectroscopic analysis of 5-(5-methylfuran-2-yl)-1,2-oxazole using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data of the highest quality and reliability.
Spectroscopic Analysis Workflow
The comprehensive characterization of 5-(5-methylfuran-2-yl)-1,2-oxazole involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecule's electronic structure, atomic connectivity, and mass.
Caption: Workflow for the spectroscopic analysis of 5-(5-methylfuran-2-yl)-1,2-oxazole.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the furan and oxazole rings is expected to give rise to characteristic absorption bands in the UV region.
Predicted UV-Vis Absorption
Based on the electronic properties of furan and oxazole heterocycles, the UV spectrum of 5-(5-methylfuran-2-yl)-1,2-oxazole is anticipated to show a maximum absorption (λmax) in the range of 250-300 nm. This absorption corresponds to π → π* transitions within the conjugated aromatic system. The exact λmax is influenced by the solvent polarity.
Experimental Protocol for UV-Vis Analysis
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
Sample Preparation:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution Preparation: Accurately weigh approximately 1-5 mg of 5-(5-methylfuran-2-yl)-1,2-oxazole and dissolve it in the chosen solvent in a 10 mL volumetric flask to create a stock solution.
-
Working Solution Preparation: Dilute the stock solution to a concentration that results in an absorbance reading between 0.2 and 0.8 AU for the most intense peak. This typically corresponds to a concentration in the range of 1-10 µg/mL.
Data Acquisition:
-
Blank Correction: Use the same solvent as used for the sample preparation to record a baseline correction.
-
Scan Range: Scan the sample from 200 nm to 400 nm.
-
Data Recording: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
| Parameter | Recommended Setting | Rationale |
| Solvent | UV-grade Ethanol | Good solubility for polar and non-polar compounds and UV transparency above 210 nm. |
| Concentration | 1-10 µg/mL | Ensures absorbance is within the linear range of the Beer-Lambert Law. |
| Path Length | 1 cm (standard quartz cuvette) | Provides a standardized path length for comparable results. |
| Scan Range | 200 - 400 nm | Covers the expected range for π → π* transitions in conjugated heterocyclic systems. |
| Scan Speed | Medium | Balances signal-to-noise ratio and measurement time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Chemical Shifts
Predicted ¹H NMR (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on oxazole ring | 8.0 - 8.2 | s |
| H on furan ring (adjacent to oxazole) | 6.8 - 7.0 | d |
| H on furan ring (adjacent to methyl) | 6.1 - 6.3 | d |
| CH₃ on furan ring | 2.3 - 2.5 | s |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N of oxazole | 150 - 155 |
| C-O of oxazole | 160 - 165 |
| CH of oxazole | 138 - 142 |
| C-O of furan | 155 - 160 |
| C attached to oxazole (furan) | 145 - 150 |
| C attached to methyl (furan) | 150 - 155 |
| CH of furan (adjacent to oxazole) | 110 - 115 |
| CH of furan (adjacent to methyl) | 108 - 112 |
| CH₃ on furan | 13 - 15 |
Experimental Protocol for NMR Analysis
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
Sample Preparation:
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting molecular fragments.
-
| Parameter | Recommended Setting for ¹H NMR | Recommended Setting for ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | 5-10 mg / 0.6-0.7 mL | 5-10 mg / 0.6-0.7 mL |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 8-16 | 128-1024 (or more) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.
Expected Mass Spectrum
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 149 or 150, respectively. Common fragmentation pathways for furan and oxazole derivatives often involve cleavage of the rings.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
m/z 149: Molecular ion [C₈H₇NO₂]⁺
-
m/z 121: Loss of CO
-
m/z 94: Loss of C₂H₃N from the oxazole ring
-
m/z 81: Furanomethyl cation [C₅H₅O]⁺
-
m/z 53: Furan cation fragment
Experimental Protocol for MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements to confirm the elemental composition. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.
Sample Preparation:
-
Solvent Selection: Use a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or a mixture with water for ESI; dichloromethane or ethyl acetate for direct infusion EI).
-
Sample Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. For ESI, a small amount of formic acid (0.1%) can be added to promote protonation.
Data Acquisition:
-
Ionization Mode:
-
ESI: Recommended for its soft ionization, which will likely yield a prominent [M+H]⁺ peak.
-
EI: Useful for generating fragment ions and creating a characteristic fragmentation pattern for library matching.
-
-
Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
| Parameter | Recommended Setting (ESI) | Recommended Setting (EI) |
| Solvent | Acetonitrile/Water (50:50) + 0.1% Formic Acid | Dichloromethane |
| Concentration | 1-10 µg/mL | 1-10 µg/mL |
| Ionization Mode | Positive | N/A |
| Capillary Voltage | 3-4 kV | N/A |
| Source Temperature | 100-150 °C | 200-250 °C |
| Electron Energy | N/A | 70 eV |
Data Integration and Structural Confirmation
The definitive structural confirmation of 5-(5-methylfuran-2-yl)-1,2-oxazole is achieved through the synergistic interpretation of data from all three spectroscopic techniques.
Caption: Integration of spectroscopic data for structural confirmation.
Conclusion
The application of UV-Vis, NMR, and Mass Spectrometry provides a robust analytical framework for the comprehensive characterization of 5-(5-methylfuran-2-yl)-1,2-oxazole. The detailed protocols and predicted spectral data herein serve as a valuable guide for researchers to obtain high-quality, reproducible results, thereby ensuring the integrity of their scientific investigations and drug development endeavors.
References
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid. PubChem. [Link]
-
5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid. PubChemLite. [Link]
-
Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. ResearchGate. [Link]
-
5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. PubChem. [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]
-
Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Research Journal of Pharmacy and Technology. [Link]
-
Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. ResearchGate. [Link]
-
A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. PMC. [Link]
-
Oxazole. NIST WebBook. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
-
Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Eindhoven University of Technology research portal. [Link]
-
Synthesis and characterization of new 1,2,4-triazole, Oxazoline and Thiazoline derivatives from ـ5,2 dimarcaptothiadiazole. ResearchGate. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. [Link]
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Application Notes and Protocols for 5-(5-methylfuran-2-yl)-1,2-oxazole in Agricultural Research
Abstract: This document provides a detailed theoretical framework and practical experimental protocols for investigating the potential applications of 5-(5-methylfuran-2-yl)-1,2-oxazole in agricultural research. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally related furan and oxazole/isoxazole compounds known for their biological activities. The protocols outlined herein are designed as robust starting points for screening its potential as a fungicide, herbicide, and plant growth regulator.
Introduction and Rationale
The discovery of novel agrochemicals is critical for addressing the challenges of pest resistance, environmental safety, and crop yield enhancement. Heterocyclic compounds are a cornerstone of modern agrochemical discovery, with scaffolds like furan and oxazole appearing in numerous commercial products.[1] The molecule 5-(5-methylfuran-2-yl)-1,2-oxazole is an intriguing candidate for agricultural screening as it combines two biologically active heterocyclic moieties:
-
The Furan Ring: Furan derivatives are known to possess a wide spectrum of biological activities, including fungicidal, antibacterial, and insecticidal properties.[2][3] The 5-methylfuran substitution, in particular, is a common structural motif in various bioactive compounds.[4]
-
The 1,2-Oxazole (Isoxazole) Ring: This scaffold is present in a variety of approved pesticides and candidates.[5][6] For instance, isoxazole derivatives have been successfully commercialized as herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis or as fungicides.[5]
Given the established agrochemical potential of its constituent parts, it is scientifically sound to hypothesize that 5-(5-methylfuran-2-yl)-1,2-oxazole may exhibit valuable biological activities. This guide provides the necessary protocols to systematically test these hypotheses.
Hypothesized Applications and Screening Workflow
Based on structure-activity relationships derived from existing literature, we propose three primary areas of investigation for 5-(5-methylfuran-2-yl)-1,2-oxazole. The general screening workflow is designed to efficiently test these potential applications using standard laboratory assays.
Caption: General workflow for primary screening of 5-(5-methylfuran-2-yl)-1,2-oxazole.
Potential as a Fungicide
Rationale: The oxadiazole ring, a close relative of oxazole, is a component of many compounds with proven antifungal activity.[7][8] Similarly, furan-containing molecules have demonstrated efficacy against various plant pathogenic fungi.[3] The combination of these two scaffolds in the target molecule warrants investigation into its potential as a novel fungicide.
Protocol: In Vitro Antifungal Assay by Poisoned Food Technique
Objective: To determine the effective concentration of 5-(5-methylfuran-2-yl)-1,2-oxazole required to inhibit the mycelial growth of common plant pathogenic fungi.
Principle: The test compound is incorporated into a fungal growth medium at various concentrations. The growth of a fungal pathogen on this "poisoned" medium is compared to its growth on a control medium. The concentration that inhibits growth by 50% (EC₅₀) is a key measure of fungicidal potency.
Materials:
-
5-(5-methylfuran-2-yl)-1,2-oxazole
-
Dimethyl sulfoxide (DMSO, sterile)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Commercial fungicide (e.g., Mancozeb or Carbendazim) as a positive control
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of 5-(5-methylfuran-2-yl)-1,2-oxazole in sterile DMSO. Prepare a similar stock solution for the positive control fungicide.
-
Medium Preparation: Autoclave PDA medium and cool it to approximately 45-50°C in a water bath.
-
Poisoned Medium Formulation:
-
Under a laminar flow hood, aliquot 19.8 mL of molten PDA into sterile conical flasks.
-
Add the required volume of the 10,000 ppm stock solution to the PDA to achieve final concentrations (e.g., 10, 25, 50, 100, 200 ppm). For example, to make a 100 ppm solution, add 200 µL of the stock to 19.8 mL of PDA.
-
Prepare a solvent control by adding the same volume of DMSO as used for the highest concentration to a separate flask of PDA.
-
Prepare a positive control plate using the commercial fungicide at its recommended effective concentration.
-
Leave one flask of PDA without any additions as a negative (untreated) control.
-
-
Plating: Gently swirl each flask to ensure thorough mixing and pour the contents into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 7-day-old culture of the test fungus.
-
Place one disc, mycelial side down, in the center of each prepared Petri dish.
-
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Determine the Percentage Inhibition of Mycelial Growth (PIMG) using the following formula: PIMG (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony in the control plate
-
DT = Average diameter of the colony in the treated plate
-
-
Plot the PIMG against the logarithm of the compound concentration and determine the EC₅₀ value using probit analysis or regression.
Data Presentation Example:
| Concentration (ppm) | Mean Colony Diameter (mm) | PIMG (%) |
| 0 (Control) | 85.2 | 0 |
| 10 | 71.5 | 16.1 |
| 25 | 55.1 | 35.3 |
| 50 | 41.8 | 51.0 |
| 100 | 23.6 | 72.3 |
| 200 | 9.7 | 88.6 |
| Positive Control | 10.1 | 88.2 |
Potential as a Herbicide
Rationale: The 1,2-oxazole (isoxazole) ring is a key feature in several commercial herbicides.[5] For example, pyroxasulfone, a potent herbicide, acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[5] While the mode of action can vary, the prevalence of this scaffold in herbicides suggests that 5-(5-methylfuran-2-yl)-1,2-oxazole is a viable candidate for herbicidal activity screening.
Protocol: Seed Germination and Seedling Vigor Assay
Objective: To assess the pre-emergent herbicidal activity of 5-(5-methylfuran-2-yl)-1,2-oxazole on representative monocot and dicot weed species.
Principle: The compound is applied to a substrate (filter paper) on which seeds are germinated. The effect on germination rate, root length, and shoot length provides a quantitative measure of its phytotoxicity.
Materials:
-
5-(5-methylfuran-2-yl)-1,2-oxazole
-
Acetone and Tween-20 (surfactant)
-
Sterile Petri dishes (90 mm)
-
Whatman No. 1 filter paper
-
Seeds of test plants (e.g., Lolium rigidum (ryegrass) as a monocot and Amaranthus retroflexus (pigweed) as a dicot)
-
Plant growth chamber with controlled light and temperature
-
Commercial pre-emergent herbicide (e.g., Pendimethalin) as a positive control
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution in acetone.
-
Test Solution Preparation: Create a series of dilutions from the stock solution (e.g., 10, 50, 100, 250, 500 ppm) in acetone containing 0.1% (v/v) Tween-20. The solvent control will be acetone with 0.1% Tween-20.
-
Assay Setup:
-
Place two sterile Whatman No. 1 filter papers in each Petri dish.
-
Apply 2 mL of a specific test concentration to the filter papers in each dish, ensuring even distribution.
-
Allow the solvent to evaporate completely in a fume hood, leaving the compound residue on the paper.
-
-
Seeding:
-
Place 20 surface-sterilized seeds of a single test species evenly on the filter paper in each dish.
-
Add 5 mL of sterile distilled water to each dish to moisten the filter paper.
-
-
Incubation: Seal the Petri dishes with paraffin film and place them in a plant growth chamber set to a 16/8 hour light/dark cycle at 25°C.
-
Data Collection: After 7-10 days, record the following for each plate:
-
Number of germinated seeds.
-
Length of the primary root of each germinated seedling.
-
Length of the shoot (coleoptile for monocots) of each germinated seedling.
-
Data Analysis:
-
Germination Inhibition (%): Calculate as [(GC - GT) / GC] x 100, where GC is the number of germinated seeds in the control and GT is the number in the treated plate.
-
Root and Shoot Inhibition (%): Calculate as [(LC - LT) / LC] x 100, where LC is the average length in the control and LT is the average length in the treated plate.
-
Determine the IC₅₀ (concentration causing 50% inhibition) for germination, root growth, and shoot growth by plotting the inhibition percentage against the log of the concentration.
Data Presentation Example (Root Inhibition):
| Concentration (ppm) | Mean Root Length (mm) - Lolium | % Inhibition - Lolium | Mean Root Length (mm) - Amaranthus | % Inhibition - Amaranthus |
| 0 (Control) | 65.4 | 0 | 48.2 | 0 |
| 50 | 48.1 | 26.5 | 31.5 | 34.6 |
| 100 | 29.9 | 54.3 | 15.7 | 67.4 |
| 250 | 8.2 | 87.5 | 3.1 | 93.6 |
| 500 | 1.5 | 97.7 | 0.5 | 99.0 |
| Positive Control | 5.5 | 91.6 | 2.4 | 95.0 |
Potential as a Plant Growth Regulator
Rationale: Some oxazole derivatives have been shown to act as plant growth regulators, influencing processes like root and shoot development.[9] These effects can be stimulatory at low concentrations and inhibitory at higher concentrations. This dual activity makes screening for plant growth regulation (PGR) effects a worthwhile endeavor.
Protocol: Root Elongation Assay in Arabidopsis thaliana
Objective: To determine if 5-(5-methylfuran-2-yl)-1,2-oxazole exhibits auxin-like or other root growth-modulating activities at sub-lethal concentrations.
Principle: Arabidopsis thaliana is a model organism with a rapid life cycle and well-characterized genetics. Its seedlings are grown on a vertical agar plate containing the test compound. Changes in primary root length and lateral root formation compared to controls indicate PGR activity.
Materials:
-
5-(5-methylfuran-2-yl)-1,2-oxazole
-
DMSO (sterile)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose, pH 5.7
-
Phytagel or Agar
-
Sterile square Petri dishes (100x100 mm)
-
Arabidopsis thaliana seeds (Col-0 ecotype)
-
Indole-3-acetic acid (IAA) as a positive control for auxin-like activity
-
Plant growth chamber
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Plate Preparation:
-
Prepare sterile MS agar medium. While it is still molten (~50°C), add the compound stock solution to achieve low final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a solvent control plate (DMSO only) and a positive control plate (e.g., 0.1 µM IAA).
-
Pour the medium into square Petri dishes and allow them to solidify vertically.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water rinses).
-
Stratify the seeds by placing them in sterile water at 4°C for 2-3 days in the dark.
-
Using a sterile pipette tip, place 10-15 seeds in a straight line on the surface of the agar at the top of each vertical plate.
-
-
Incubation:
-
Seal the plates and place them vertically in a growth chamber under a 16/8 hour light/dark cycle.
-
-
Data Collection:
-
After 5-7 days of growth, scan the plates at high resolution.
-
Using image analysis software (like ImageJ), measure the length of the primary root for each seedling.
-
Count the number of emerged lateral roots per seedling.
-
Data Analysis:
-
Calculate the mean and standard deviation for primary root length and lateral root number for each treatment.
-
Perform a statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine if the differences between treated and control groups are statistically significant.
-
Present the data as bar graphs to visualize the dose-dependent effects on root architecture.
Conclusion and Future Directions
The protocols detailed in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of 5-(5-methylfuran-2-yl)-1,2-oxazole as a potential agrochemical. Positive results in any of the primary screens should be followed by more advanced studies, including:
-
Secondary Screening: Testing against a broader panel of fungal pathogens, weed species, or crop varieties.
-
In Vivo/Greenhouse Trials: Evaluating efficacy under more realistic conditions on whole plants.
-
Mechanism of Action Studies: Investigating the specific biochemical pathways targeted by the compound.
-
Toxicology and Environmental Fate: Preliminary assessment of safety for non-target organisms and persistence in the environment.
By systematically applying these hypothesis-driven protocols, researchers can effectively uncover the potential agricultural value of this novel furan-oxazole compound.
References
- BenchChem. Application of 3-Chloro-1,2-oxazole in Agrochemical Research: A Detailed Overview.
- Zhong, L., et al. (2023). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. ResearchGate.
-
Zhong, L., et al. (2023). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. Organic & Biomolecular Chemistry, 21(37), 7511-7524. Available from: [Link]
-
Wang, S., et al. (2023). Research progress of oxazole derivatives in the discovery of agricultural chemicals. Journal of Heterocyclic Chemistry. Available from: [Link]
- Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. Semantic Scholar.
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]
-
Plech, T., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436. Available from: [Link]
-
Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3727-3747. Available from: [Link]
- EvitaChem. 5-(5-Methylfuran-2-yl)-1,2-oxazole (EVT-13764935).
-
Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604-10611. Available from: [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available from: [Link]
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]
-
Tarakhovskaya, E. R., et al. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. ResearchGate. Available from: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 230-237. Available from: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(1), 220. Available from: [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. Available from: [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 27(21), 7248. Available from: [Link]
-
Pavani, A. Synthesis and Biological Evaluation of Novel 5-Methyl-1, 4- Disubstituted 1h-1, 2, 3-Triazole Derivatives. Amanote. Available from: [Link]
-
5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)- 1,2-isoxazoline as a useful rice herbicide. Journal of Agricultural and Food Chemistry, 53(22), 8639-43. Available from: [Link]
-
Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(22), 115048. Available from: [Link]
-
Design, Synthesis, and Fungicidal Activity of 2-Alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazoles. Russian Journal of Applied Chemistry, 96(12), 1076-1085. Available from: [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336. Available from: [Link]
-
Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutical Chemistry Journal, 56, 1226-1232. Available from: [Link]
-
Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. Scientific Reports, 12(1), 7381. Available from: [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(12), 1478. Available from: [Link]
-
Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceutical Chemistry Journal, 56, 1082-1088. Available from: [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(2), 779. Available from: [Link]
-
Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. Scientific Reports, 13(1), 13054. Available from: [Link]
-
2-Acetyl-5-methylfuran. Wikipedia. Available from: [Link]
Sources
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- 4. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 5-(5-methylfuran-2-yl)-1,2-oxazole
[1][2]
Case ID: ISO-FUR-STAB-001 Classification: Heterocyclic Stability Profile Applicable For: Synthetic Chemists, Medicinal Chemists, Analytical Scientists[1]
Executive Summary: The "Push-Pull" Instability
This molecule is a conjugated system linking an electron-rich 5-methylfuran to an electron-deficient isoxazole .[1][2] This conjugation creates a stability paradox:
-
The Furan Trap: The electron-rich furan ring is highly susceptible to acid-catalyzed hydrolysis and oxidative degradation .[1]
-
The Isoxazole Trap: The isoxazole ring, while aromatic, possesses a weak N–O bond labile to reductive cleavage and base-catalyzed ring opening (especially at elevated temperatures).
Your experimental conditions must thread the needle between these two failure modes.
Critical Troubleshooting Guide (Q&A)
Section A: Storage & Solution Stability
Q: My stock solution in DMSO turned yellow/brown after 24 hours. Is it still usable? A: Likely degraded. While DMSO is a standard solvent, it is hygroscopic. The 5-methylfuran moiety is sensitive to autoxidation, a process accelerated by trace water and light.
-
Mechanism: Furan derivatives react with singlet oxygen or peroxides (often found in aged ethers or DMSO) to form ring-opened dicarbonyls (e.g., cis-2-hexene-1,4-dione derivatives), which polymerize into brown resins.[1][2]
-
Corrective Action:
-
Store solid compound at -20°C under argon/nitrogen.
-
Prepare solutions fresh in anhydrous, degassed DMSO or Acetonitrile.
-
Do not store in ethers (THF/Diisopropyl ether) for prolonged periods due to peroxide formation.[2]
-
Q: Can I use acidic buffers (pH < 4) for LC-MS purification?
A: Proceed with extreme caution.
The 5-methylfuran ring acts as a masked enol ether.[1][2] Below pH 4, the furan oxygen or the
-
Risk Factor: High.[2] The methyl group at the 5-position exerts an inductive effect (+I), increasing electron density and making the ring more susceptible to electrophilic attack (protons) than unsubstituted furan.
-
Protocol: Use a buffered mobile phase (e.g., Ammonium Acetate pH 4.5–5.[2]0) rather than 0.1% TFA or Formic Acid if the compound sits in the fraction collector for hours.
Section B: Reaction Conditions
Q: I am attempting a hydrogenation to reduce a side chain, but the isoxazole ring disappeared. Why? A: Reductive Cleavage of the N–O Bond. The N–O bond in isoxazole is the "weak link" (Bond Dissociation Energy ~55 kcal/mol). Standard catalytic hydrogenation conditions (H₂, Pd/C or Raney Ni) will readily cleave this bond.[2]
-
Result: You likely formed a
-amino enone (specifically, a 1-amino-3-keto derivative).[1][2] -
Alternative: Use selective reducing agents like Sodium Borohydride (NaBH₄) (if reducing a ketone elsewhere) or chemoselective transfer hydrogenation that spares the heterocycle.[2]
Q: The compound degrades during basic workup (NaOH/KOH).[2] What is happening? A: Base-Catalyzed Isoxazole Ring Opening. While isoxazoles are generally more stable to base than acid, strong bases (pH > 10) or nucleophiles can attack the C3 position (if unsubstituted) or induce an elimination reaction leading to ring opening, forming a nitrile-enolate.[1]
-
Observation: This is temperature-dependent. At 25°C, it may be stable; at >40°C (e.g., during rotovap concentration of a basic aqueous layer), degradation accelerates.
-
Protocol: Quench reactions to pH 7–8 immediately. Use mild bases like K₂CO₃ or Cs₂CO₃ instead of hydroxides/alkoxides.[2]
Degradation Pathways Visualization
The following diagram maps the three primary degradation routes. Note how the conditions for stabilizing one ring often endanger the other.
Figure 1: Primary chemical degradation pathways for the isoxazole-furan hybrid scaffold.
Stability Data Matrix
Use this table to select compatible solvents and reagents.
| Parameter | Condition | Stability Rating | Technical Notes |
| pH | < 2.0 (Strong Acid) | Unstable | Rapid furan hydrolysis.[1][2] Avoid HCl/TFA.[2] |
| 4.0 – 8.0 (Neutral) | Stable | Optimal range for storage and processing.[2] | |
| > 10.0 (Strong Base) | Variable | Temperature dependent.[2] Isoxazole ring opening likely at T > 40°C. | |
| Solvent | Methanol/Ethanol | Good | Avoid prolonged storage if trace acid is present (acetal formation).[1][2] |
| DMSO/DMF | Fair | Good solubility, but risk of oxidation over time. Use fresh. | |
| THF/Ethers | Caution | Peroxide formation in solvent can oxidize the furan ring. | |
| Reagent | Pd/C + H₂ | Unstable | Cleaves isoxazole N–O bond.[2] |
| NaBH₄ | Stable | Generally safe for ketone reductions in the presence of this scaffold. | |
| m-CPBA / H₂O₂ | Unstable | Furan ring will oxidize to lactones or ring-open.[1][2] |
Analytical Method Guidelines
When developing HPLC/UPLC methods, "ghost peaks" often confuse researchers working with this scaffold.
-
The "Split Peak" Phenomenon:
-
Cause: If your sample diluent is highly acidic (e.g., 5% Formic Acid) and the run time is long, on-column degradation can occur.
-
Solution: Match the sample diluent to the starting mobile phase (usually low organic, neutral pH).
-
-
UV Detection:
-
The conjugation between the furan and isoxazole provides a distinct UV max (typically 280–320 nm).
-
Diagnostic: Loss of this specific lambda-max often precedes the appearance of degradation peaks, indicating the breaking of conjugation (ring opening).
-
References
-
BenchChem. (2025).[1][2][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from [1][2]
-
Liang, X., et al. (2017).[2] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [1][2]
-
Sperry, J. B., & Wright, D. L. (2005). The furan approach to oxygen-containing heterocycles. Chemical Society Reviews.[2] (General reference for furan oxidation/hydrolysis mechanisms).
-
PubChem. (2025).[1][2] Compound Summary: 5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid.[1][2][4] Retrieved from [1][2]
-
ResearchGate. (2025). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from
Sources
- 1. Buy N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide | 1021265-07-5 [smolecule.com]
- 2. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid | C9H7NO4 | CID 75356060 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole challenges and solutions
Technical Support Center: Scale-Up Synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole
Topic: Process Chemistry & Troubleshooting for Isoxazole Scale-Up Reference ID: TSC-ISOX-2026-02 Status: Active Guide
Executive Summary
This guide addresses the specific engineering and chemical challenges in scaling the synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole (also referred to as 5-(5-methylfuran-2-yl)isoxazole). The target molecule combines an acid-sensitive furan ring with an isoxazole core. The primary scale-up challenges are regioselectivity control (avoiding the 3-isomer), thermal safety (handling hydroxylamine), and furan ring preservation .
Module 1: Synthetic Route & Regioselectivity
User Query: "I am scaling up the reaction of 3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one with hydroxylamine, but I am seeing significant amounts of the 3-isomer (3-(5-methylfuran-2-yl)isoxazole). How do I lock the regioselectivity to the 5-isomer?"
Technical Insight:
The reaction of
-
Path A (Acidic): Protonation of the carbonyl oxygen makes the carbonyl carbon (C1) highly electrophilic. Hydroxylamine attacks C1 to form an oxime, which cyclizes to the 3-isomer .
-
Path B (Basic/Neutral): The
-carbon (C3) is activated for Michael addition. The nitrogen of the free hydroxylamine attacks C3, followed by cyclization onto the carbonyl. This yields the desired 5-isomer .
Protocol Adjustment:
Do not use hydroxylamine hydrochloride (
Recommended Conditions for 5-Isomer:
-
Reagents:
(1.1 equiv) + Sodium Acetate (1.2 equiv) OR Pyridine. -
Solvent: Ethanol or Methanol.[1]
-
Temperature: Reflux (controlled).
Figure 1: Regioselectivity Decision Tree. Controlling pH is critical to forcing the Michael addition pathway required for the 5-isomer.
Module 2: Critical Safety Parameters (Hydroxylamine)
User Query: "We are moving from 50g to 1kg scale. Are there specific safety hazards with hydroxylamine hydrochloride in this process?"
Technical Insight: Yes. Hydroxylamine is a high-energy reagent. While the hydrochloride salt is more stable than the free base, the reaction mixture can undergo thermal runaway if not properly managed.
Key Hazards:
-
Exotherm: The condensation reaction is exothermic. At 1kg scale, heat accumulation can trigger the decomposition of hydroxylamine (onset ~120°C, but lower in the presence of metals).
-
Metal Incompatibility: Hydroxylamine decomposes violently in the presence of iron (Fe) or copper (Cu) ions. Glass-lined reactors are mandatory.
Safety Protocol (Self-Validating System):
-
DSC Screening: Before the 1kg run, perform Differential Scanning Calorimetry (DSC) on the reaction mixture. Ensure the Maximum Synthesis Temperature (MST) is at least 50°C below the decomposition onset temperature (
). -
Dosing Strategy: Do not dump reagents. Add the enaminone solution slowly to the buffered hydroxylamine solution (or vice versa) while monitoring internal temperature.
-
Quenching: Have a quench plan ready (e.g., cold water dilution) if the temperature rises uncontrollably.
Module 3: Furan Ring Stability
User Query: "Our yield drops during workup, and the product turns dark brown. NMR suggests ring opening. What is happening?"
Technical Insight:
The furan ring is acid-sensitive (the "Piancatelli rearrangement" or simple hydrolysis can occur). Strong mineral acids (HCl,
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Darkening during reaction | pH too low (< 2) | Use Sodium Acetate buffer. Maintain pH 4–6. |
| Decomposition during workup | Residual HCl | Do not use strong acid to neutralize. Use saturated |
| Low recovery | Product solubility | The product is likely soluble in aqueous acid. Ensure the aqueous layer is pH ~7 before extraction. |
Module 4: Isolation & Purification (Chromatography-Free)
User Query: "Column chromatography is not feasible at 1kg scale. How do we purify 5-(5-methylfuran-2-yl)-1,2-oxazole?"
Technical Insight: Isoxazoles with aromatic substituents are typically crystalline solids. The target molecule has a planar structure that facilitates stacking.
Recommended Crystallization Protocol:
-
Workup: After reaction completion, distill off the alcohol solvent (ethanol/methanol) under reduced pressure. Do not overheat (>50°C).
-
Extraction: Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over
. -
Solvent Swap: Concentrate the Ethyl Acetate to a minimum volume. Add Heptane (or Hexane) slowly while stirring at 40-50°C.
-
Crystallization: Cool slowly to 0-5°C. The 5-isomer should crystallize out.
-
Filtration: Filter the solids and wash with cold Heptane.
Impurity Rejection:
-
DMF-DMA residues: Remain in the mother liquor.
-
3-isomer: Often more soluble in heptane than the 5-isomer; remains in the filtrate.
FAQs: Quick Solutions
Q: Can I use the 1,3-diketone instead of the enaminone? A: It is not recommended for scale-up. 1,3-diketones often yield a ~1:1 mixture of 3- and 5-isomers. The enaminone (DMF-DMA adduct) provides superior steric and electronic differentiation to favor the 5-isomer.
Q: Is the reaction moisture sensitive? A: The enaminone formation (Step 1) is moisture sensitive (hydrolysis of DMF-DMA). The cyclization (Step 2) is not moisture sensitive and is often run in aqueous alcohol.
Q: What is the expected yield? A: An optimized process should yield 75-85% isolated product with >98% purity (HPLC).
References
-
Regioselectivity in Isoxazole Synthesis
- Mechanism of -enaminone cyclization: Reaction of -dimethylaminovinyl ketones with hydroxylamine yields 5-isomers in neutral/basic media.
-
Source:
-
Safety of Hydroxylamine
- Hazard Class & Handling: Hydroxylamine hydrochloride is corrosive, toxic, and poses an explosion risk if he
-
Source:
-
Furan Ring Chemistry
- Acid Sensitivity: Furan derivatives are prone to ring opening in acidic aqueous media (Pianc
-
Source:
-
General Scale-Up Methodology
- Enaminone Route: "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
-
Source:
Sources
Technical Support Center: NMR Troubleshooting for 5-(5-methylfuran-2-yl)-1,2-oxazole
Case ID: NMR-ISOX-FUR-005 Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit
Executive Summary
You are analyzing 5-(5-methylfuran-2-yl)-1,2-oxazole , a bi-heteroaryl scaffold common in medicinal chemistry. This molecule presents unique spectroscopic challenges due to the electronic similarity between the furan and isoxazole rings, potential for regioisomerism during synthesis, and the inherent acid-sensitivity of the furan moiety.
This guide treats your NMR spectrum as a diagnostic "ticket." We categorize anomalies into four specific modules based on their spectral signature.
Module 1: The "Ghost" Peaks (Solvents & Contaminants)
Symptom: Sharp, unassigned singlets or multiplets, often in the aliphatic region (0.0 – 5.0 ppm) or near water signals.
Diagnosis: Before assuming side-reactions, rule out trace solvents from your workup. The furan-isoxazole synthesis often involves ethyl acetate (EtOAc), dichloromethane (DCM), or dimethylformamide (DMF).
Reference Data (Standard Shifts in CDCl₃):
| Contaminant | Signal Type | Chemical Shift ( | Diagnostic Feature |
| Water | Broad Singlet | ~1.56 | Shifts significantly with concentration/temp. |
| Ethyl Acetate | Quartet / Singlet | 4.12 (q), 2.05 (s), 1.26 (t) | Look for the 4.12 ppm quartet. |
| DCM | Singlet | 5.30 | Can overlap with alkene protons. |
| Grease | Multiplet | 0.86, 1.26 | "Picket fence" appearance. |
| DMF | Singlets | 8.02, 2.96, 2.88 | Distinctive high-field methyls. |
Actionable Protocol:
Compare your "unknowns" against the Fulmer Trace Impurity Tables [1].
Validation: Spike the NMR tube with 5
L of the suspected solvent. If the peak grows without splitting, the identity is confirmed.
Module 2: The "Split" Personality (Regioisomerism)
Symptom: You observe a "shadow" spectrum—a second set of peaks with slightly different chemical shifts, or integration values that don't match a single pure compound.
Technical Insight: The synthesis of 5-substituted isoxazoles, typically via [3+2] cycloaddition of nitrile oxides and alkynes, is highly regioselective but rarely 100% specific.
-
Target (Desired): 5-(5-methylfuran-2-yl)-1,2-oxazole (3,5-disubstituted pattern).
-
Impurity (Isomer): 4-(5-methylfuran-2-yl)-1,2-oxazole (3,4-disubstituted) or the inverse regioisomer depending on the dipole orientation.
Differentiation Strategy: The isoxazole proton (H-4 in the 3,5-isomer) is the key reporter.
-
3,5-Disubstituted (Target): The H-4 proton appears as a sharp singlet around 6.5 – 6.9 ppm .
-
Regioisomer: If the substitution pattern changes, the coupling environment changes.
Visualizing the Pathway:
Figure 1: Divergent synthesis pathways leading to regioisomeric impurities during isoxazole formation.
Actionable Protocol:
Run a NOESY/ROESY experiment.
Irradiate the methyl group on the furan (approx 2.3 ppm).
Target: You should see NOE enhancement to the furan H-3/H-4, but weak or no enhancement to the isoxazole proton if the rings are freely rotating or distant.
Isomer: If the isoxazole proton is spatially closer due to alternative connectivity, the NOE signal intensity will differ significantly.
Module 3: The "Disappearing" Product (Acid Degradation)
Symptom: The spectrum looked clean immediately after isolation, but after sitting in the NMR tube (CDCl₃) for 2 hours, the peaks are broadening, and new multiplets are appearing in the aliphatic region (2.0 – 4.0 ppm).
Root Cause: Furan rings are acid-sensitive. Chloroform-d (CDCl₃) naturally decomposes to form trace HCl and phosgene upon exposure to light and air. This trace acid catalyzes the ring-opening of the furan , leading to diketone derivatives and polymers [2].
Degradation Mechanism:
Actionable Protocol (The "Neutralization" Fix):
Immediate Test: Check the acidity of your CDCl₃ using a moistened pH strip.
Prevention: Filter your CDCl₃ through a small plug of Basic Alumina or anhydrous Potassium Carbonate (K₂CO₃) directly into the NMR tube.
Alternative: Switch to a non-acidic solvent like DMSO-d₆ or Acetone-d₆ if the compound allows.
Module 4: Paramagnetic Broadening (Catalyst Residue)
Symptom: All peaks are broad (linewidth > 5 Hz). Shimming does not fix it. Multiplicity (splitting) is lost.
Root Cause: If your synthesis involved metal-catalyzed coupling (e.g., Sonogashira or Suzuki to link the furan and isoxazole), residual paramagnetic metals (Cu(II) , Pd(0/II) ) may be coordinated to the isoxazole nitrogen or furan oxygen.
Actionable Protocol (The "Scavenger" Wash):
Dissolve the sample in standard organic solvent (e.g., DCM).
Wash with an aqueous solution of EDTA (0.1 M) or a specific metal scavenger (e.g., thiourea derivatives).
Re-dry, concentrate, and acquire the spectrum again.
Troubleshooting Workflow
Follow this logic gate to identify your impurity source efficiently.
Figure 2: Logic gate for diagnosing NMR anomalies in 5-(5-methylfuran-2-yl)-1,2-oxazole.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Galkin, K. I., & Ananikov, V. P. (2019). Understanding the Acid-Catalyzed Degradation of Furan Derivatives in Ionic Liquids and Aqueous Media. ChemSusChem, 12(1), 185-198. Link
-
Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link
Sources
Validation & Comparative
comparative analysis of the anticancer activity of furan-based compounds
[1]
Executive Summary: The Furan Paradox
In medicinal chemistry, the furan ring represents a high-reward, high-risk pharmacophore. As a bioisostere for phenyl and thiophene rings, furan offers unique electronic properties—specifically high electron density and hydrogen-bond accepting capability via its oxygen lone pair—that often enhance binding affinity to kinase domains and DNA minor grooves.
However, this comes with a "metabolic liability."[1] The furan ring is susceptible to cytochrome P450-mediated oxidation, generating reactive enedials that can cause hepatotoxicity.[2][3] This guide provides a comparative analysis of furan-based anticancer agents, distinguishing between therapeutic efficacy (tubulin/kinase inhibition) and toxicological mechanisms (metabolic bioactivation), enabling researchers to design safer, more potent derivatives.
Comparative Efficacy Analysis
Furan vs. Bioisosteres (Thiophene & Phenyl)
The choice between furan (oxygen), thiophene (sulfur), and phenyl (carbon) cores drastically alters the physicochemical profile of a drug candidate.[4]
| Feature | Furan (O-heterocycle) | Thiophene (S-heterocycle) | Phenyl (Carbocycle) | Impact on Anticancer Activity |
| Electronegativity | High (3.44) | Moderate (2.58) | Low | Furan derivatives often show tighter binding to polar pockets in enzymes (e.g., kinases). |
| H-Bonding | Strong Acceptor | Weak Acceptor | None | Furan facilitates water-mediated bridging in active sites. |
| Metabolic Stability | Low (Reactive) | Moderate | High | Furan is prone to ring opening (bioactivation); Thiophene is more stable but lipophilic. |
| Solubility | Moderate | Low | Low | Furan enhances aqueous solubility compared to thiophene/phenyl analogs. |
Performance vs. Clinical Standards
The following data compares specific furan-based derivatives against standard chemotherapy agents. Note the potency of furan-fused chalcones and benzofurans.[5]
Table 1: Comparative IC50 Values (µM) in Human Cancer Cell Lines
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference Standard (IC50) | Potency Ratio |
| Furan-Fused Chalcone | Compound 8 (Furan-A-ring) | HL-60 (Leukemia) | 17.2 | Non-fused Precursor (305.0) | 17x Enhanced |
| Benzofuran | Compound 3 (Carboxamide) | MCF-7 (Breast) | 1.13 | Doxorubicin (1.14) | Equipotent |
| Furan-Thiazole | Compound 6b | MDA-MB-468 (Breast) | < 1.0 | Paclitaxel (< 0.1) | Moderate |
| Furan-Schiff Base | Compound 7 | MCF-7 (Breast) | 2.96 | 5-Fluorouracil (5.20) | 1.7x Superior |
Key Insight: Fusing a furan ring to a chalcone scaffold (A-ring) enhances antiproliferative activity by over 17-fold compared to the dihydroxychalcone precursor, likely due to planar constraints improving intercalation into DNA or tubulin binding pockets.
Mechanistic Deep Dive
Furan-based compounds typically function via two distinct pathways.[2][3] Researchers must distinguish between the Targeted Mechanism (desired) and Metabolic Bioactivation (undesired/toxic).
Targeted Mechanism: Tubulin & Kinase Inhibition
Many furan derivatives (especially benzofurans) mimic the pharmacophore of Colchicine, binding to the colchicine-binding site on tubulin. This prevents microtubule polymerization, arresting cells in the G2/M phase and triggering apoptosis.[6]
Metabolic Bioactivation (Toxicity Pathway)
The furan ring is oxidized by CYP450 (specifically CYP2E1) into a reactive cis-2-butene-1,4-dial . This electrophile alkylates proteins and DNA, leading to hepatotoxicity. Drug design must mitigate this by substituting the C2/C5 positions to block enzymatic oxidation.
Signaling Pathway Visualization
Caption: Dual pathways of furan-based compounds: Therapeutic tubulin binding (Left) vs. CYP450-mediated bioactivation leading to toxicity (Right).
Experimental Protocols
To validate furan-based candidates, you must assess both efficacy (cytotoxicity) and safety (metabolic stability).
Synthesis: Furan-Chalcone Hybrid (Claisen-Schmidt Condensation)
A self-validating protocol ensuring high purity.
-
Reagents: Furan-2-carbaldehyde (1 eq), Acetophenone derivative (1 eq), 40% NaOH (aq), Ethanol (95%).
-
Procedure:
-
Dissolve acetophenone in ethanol at 0°C.
-
Add Furan-2-carbaldehyde dropwise.
-
Slowly add NaOH solution while stirring (maintain < 10°C to prevent polymerization of furan).
-
Stir at room temperature for 12–24 hours. Precipitate forms.
-
-
Validation Check:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Furan chalcones typically fluoresce under UV (254 nm).
-
NMR: Look for doublet signals of α,β-unsaturated protons (J = 15–16 Hz) indicating trans geometry.
-
Biological Evaluation: MTT Cytotoxicity Assay
Designed to minimize false positives from furan-induced redox cycling.
Materials:
-
Cell lines: MCF-7 (Breast), HepG2 (Liver - Critical for toxicity check).
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding: Plate 5x10³ cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add test compounds (0.1 – 100 µM).
-
Critical Step: Include a "Metabolic Control" well with a CYP450 inhibitor (e.g., 1-aminobenzotriazole) to determine if toxicity is intrinsic or metabolite-driven.
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
Screening Workflow Diagram
Caption: Step-by-step screening workflow prioritizing early toxicity detection via HepG2/CYP inhibition assays.
Structure-Activity Relationship (SAR) Insights
To optimize furan anticancer agents, adhere to these structural rules:
-
C2/C5 Substitution: Unsubstituted furans are highly toxic (rapid CYP oxidation). Blocking the C2 and C5 positions with bulky groups (e.g., phenyl, ester) sterically hinders CYP450 attack, improving metabolic stability without sacrificing potency.
-
Linker Rigidity: In furan-chalcones, the
-unsaturated ketone linker is crucial. Reducing this double bond (hydrogenation) typically abolishes activity, indicating that planarity is required for DNA intercalation. -
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to the furan scaffold often enhance cytotoxicity by increasing the electrophilicity of the Michael acceptor system.
References
-
BenchChem. (2025).[4] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem. Link
-
International Institute of Anticancer Research. (2015).[7] Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Link
-
Farhat, J., et al. (2022).[8] Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), NIH. Link
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, NIH. Link
-
MDPI. (2021). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Link
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 5-(5-methylfuran-2-yl)-1,2-oxazole with its isomers
The following guide provides an in-depth spectroscopic comparison of 5-(5-methylfuran-2-yl)-1,2-oxazole against its primary regioisomers and structural analogues. This document is designed for medicinal chemists and analytical scientists requiring definitive structural validation of isoxazole-furan hybrid scaffolds.
Executive Summary & Structural Context
The isoxazole-furan hybrid scaffold is a privileged structure in drug discovery, often utilized to modulate polarity and metabolic stability in kinase inhibitors and antimicrobial agents. However, the synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole (Target) via [3+2] cycloaddition frequently yields regioisomeric byproducts, most notably 3-(5-methylfuran-2-yl)-1,2-oxazole (Isomer A) .
Distinguishing these isomers is critical because their biological efficacy and metabolic cleavage profiles differ drastically. This guide delineates the specific NMR, MS, and IR signatures required to unequivocally identify the target molecule.
The Comparison Set
| Compound Label | Chemical Name | Structural Feature | Key Challenge |
| Target | 5-(5-methylfuran-2-yl)-1,2-oxazole | Furan ring at C5 of Isoxazole | Desired bioactive scaffold.[1][2][3][4] |
| Isomer A | 3-(5-methylfuran-2-yl)-1,2-oxazole | Furan ring at C3 of Isoxazole | Common regioisomer from nitrile oxide cycloaddition. |
| Isomer B | 2-(5-methylfuran-2-yl)-1,3-oxazole | 1,3-Oxazole core (not 1,2) | Structural isomer formed via thermal rearrangement or alternative synthesis. |
Synthesis & Isomer Formation Logic
Understanding the origin of these isomers allows for better spectroscopic targeting. The primary route involves the reaction of a nitrile oxide with an alkyne.
Caption: Reaction pathway showing the divergence of regioisomers during [3+2] cycloaddition.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
The proton environment of the isoxazole ring provides the most reliable "fingerprint" for differentiation.
The "Isoxazole Proton" Discriminator
In the Target (5-substituted) , the proton is located at C3 . In Isomer A (3-substituted) , the proton is at C5 . The C5 proton is significantly more deshielded due to its proximity to the ring oxygen.
| Feature | Target (5-subst) | Isomer A (3-subst) | Isomer B (Oxazole) |
| Ring Proton Shift | |||
| Multiplicity | Doublet ( | Doublet ( | Singlet or broad |
| Furan H-3' | |||
| Coupling Logic | H-3 couples with H-4 (if present). | H-5 couples with H-4 (if present). | Cross-ring coupling is weaker. |
Critical Diagnostic: Look for the specific chemical shift of the isoxazole singlet/doublet. If the signal is >8.4 ppm , you likely have the 3-substituted isomer (Isomer A) , as the adjacent oxygen deshields the C5 proton more than the nitrogen deshields the C3 proton.
B. Carbon NMR ( C NMR)
Carbon shifts confirm the attachment point.[2]
-
Target (C5-Furan): The isoxazole C5 is quaternary and shifts downfield (
165-170 ppm) due to the direct attachment to the furan and oxygen. -
Isomer A (C3-Furan): The isoxazole C3 is quaternary (
155-160 ppm). The C5 is a methine carbon ( 145-150 ppm).
C. Mass Spectrometry (Fragmentation Patterns)
Isoxazoles undergo distinct ring cleavage under Electron Ionization (EI) or CID (ESI-MS/MS).
-
Target (5-substituted):
-
Primary Cleavage: N-O bond rupture followed by loss of R-CO fragments.
-
Diagnostic Ion: Loss of the furan-carbonyl moiety.
-
-
Isomer A (3-substituted):
-
Primary Cleavage: Often produces a strong nitrile fragment (R-CN) because the substituent is on the carbon adjacent to the nitrogen.
-
Diagnostic Ion: Look for the mass of [5-methylfuran-2-carbonitrile]
.
-
Experimental Protocols
Protocol 1: Definitive NMR Characterization
This protocol ensures resolution of the critical H-3/H-5 isoxazole protons.
-
Sample Prep: Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-
(preferred over CDCl to prevent peak overlap with aromatic furan protons). -
Acquisition:
-
Analysis:
-
Target: You will see a NOE correlation between the Isoxazole H-4 (if present) and the Furan H-3' .
-
Isomer A: The distance between Isoxazole H-4 and Furan H-3' is spatially different, often showing weaker or distinct NOE patterns depending on rotamers.
-
Validation: If the isoxazole proton shift is < 8.3 ppm , assign as Target .
-
Protocol 2: MS Fragmentation Validation
-
Method: Direct Infusion ESI-MS/MS (Positive Mode).
-
Settings: Collision Energy (CE) ramp 10-40 eV.
-
Workflow:
Caption: Decision tree for spectroscopic identification of isoxazole regioisomers.
Summary Data Table
| Parameter | 5-(5-methylfuran-2-yl)-1,2-oxazole (Target) | 3-(5-methylfuran-2-yl)-1,2-oxazole (Isomer A) |
| C5 @ ~168 ppm | C3 @ ~158 ppm | |
| IR (C=N Stretch) | ~1610 cm | ~1595 cm |
| UV | Typically longer (better conjugation) | Typically shorter |
| Polarity (TLC) | Usually Less Polar (Higher | Usually More Polar (Lower |
Note: Exact shifts depend on solvent and concentration. Relative order remains consistent.
References
-
Regioselectivity in Isoxazole Synthesis : Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. Source:
-
Isoxazole NMR Characterization : Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Source:
-
Mass Spectrometry of Heterocycles : Mass spectrometric fragmentation of isoxazole derivatives. Source:
-
Furan-Isoxazole Hybrid Bioactivity : Synthesis and biological evaluation of isoxazole-furan derivatives. Source: [8]
Sources
- 1. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 2. sciarena.com [sciarena.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Comparative Guide: 5-(5-methylfuran-2-yl)-1,2-oxazole Derivatives vs. Standard PDE4 Inhibitors
This guide provides a head-to-head technical comparison of the 5-(5-methylfuran-2-yl)-1,2-oxazole scaffold (specifically focusing on its lead derivatives, such as Compound 5j ) against established PDE4 inhibitors like Roflumilast , Apremilast , and the archetype Rolipram .
The following analysis synthesizes data from recent medicinal chemistry developments (specifically the Lin et al., 2020 series) to evaluate this novel scaffold's potential as a therapeutic agent for inflammatory diseases.
Executive Summary
The 5-(5-methylfuran-2-yl)-1,2-oxazole moiety represents a novel, non-catechol scaffold for Phosphodiesterase 4 (PDE4) inhibition. Unlike the classical catechol-ether derivatives (e.g., Rolipram, Roflumilast), this class utilizes a bi-heterocyclic core (furan linked to isoxazole) to target the PDE4 catalytic domain.
-
Status: Preclinical Lead / Hit-to-Lead Stage.
-
Key Advantage: Novel chemical space avoiding the "catechol" metabolic liabilities; promising in vivo anti-inflammatory efficacy despite moderate in vitro potency.
-
Key Limitation: Currently operates in the micromolar (µM) range (IC₅₀ ≈ 1.4 µM), whereas market-approved inhibitors operate in the nanomolar (nM) range.
Head-to-Head Technical Comparison
The following table contrasts the lead candidate from the 5-(5-methylfuran-2-yl)-1,2-oxazole series (Compound 5j) with industry standards.
Table 1: Physicochemical & Pharmacological Profile
| Feature | 5-(5-methylfuran-2-yl)-1,2-oxazole (Lead 5j) | Roflumilast (Daxas) | Apremilast (Otezla) | Rolipram (Tool) |
| Development Stage | Preclinical Lead | FDA Approved (COPD) | FDA Approved (Psoriasis) | Discontinued (Emesis) |
| Scaffold Class | Furan-Isoxazole (Non-catechol) | Catechol-ether / Benzamide | Phthalimide | Catechol-ether / Pyrrolidinone |
| PDE4B Potency (IC₅₀) | 1.4 µM (Moderate) | ~0.8 nM (Ultra-High) | ~74 nM (High) | ~2.0 µM (Moderate) |
| Selectivity | Moderate (PDE4 vs others) | High (PDE4B/D selective) | High (PDE4 specific) | High (PDE4 specific) |
| Cellular Potency | Inhibits TNF-α release (LPS-induced) | High (pM to low nM range) | High (low nM range) | Moderate |
| Binding Mode | Metal Binding Pocket Interaction | Q-Pocket (Glutamine) Clamp | Q-Pocket Clamp | Q-Pocket Clamp |
| Key Liability | Potency Optimization Required | GI Side Effects (Diarrhea/Nausea) | GI Side Effects | Severe Emesis |
Expert Insight: While Compound 5j shows a lower IC₅₀ (1.4 µM) than the parent Rolipram (2.0 µM) in specific assays, it remains roughly 1,000-fold less potent than Roflumilast . Its value lies not in raw potency, but in its novel binding topology which may offer a different side-effect profile (reduced emesis) if optimized.
Mechanistic Deep Dive
Mechanism of Action (MOA)
All compounds in this comparison function by inhibiting the PDE4 enzyme, preventing the hydrolysis of cyclic Adenosine Monophosphate (cAMP) to AMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors (e.g., CREB), leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-17, IFN-γ).
Structural Differentiation
-
Roflumilast/Rolipram: Rely on a dialkoxyphenyl ring to mimic the adenosine ring of cAMP, fitting into the hydrophobic Q1/Q2 pockets.
-
5-(5-methylfuran-2-yl)-1,2-oxazole: Docking studies suggest the isoxazole nitrogen and furan oxygen may coordinate with the divalent metal ions (Zn²⁺/Mg²⁺) in the catalytic pocket, or interact with the conserved Glutamine via water bridges. The lack of a catechol group suggests a distinct metabolic pathway, potentially avoiding the formation of reactive quinones.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of the 5-(5-methylfuran-2-yl)-1,2-oxazole scaffold within the inflammatory cascade.
Caption: The inhibitor blocks PDE4-mediated hydrolysis of cAMP, maintaining high intracellular cAMP levels which suppress NF-κB signaling.
Experimental Protocols for Validation
To validate the performance of 5-(5-methylfuran-2-yl)-1,2-oxazole derivatives against Roflumilast, the following protocols are recommended.
In Vitro PDE4B Enzymatic Assay (IMAP FRET)
Purpose: Determine the IC₅₀ value.
-
Reagents: Recombinant human PDE4B enzyme, FAM-cAMP substrate, IMAP binding reagent.
-
Preparation: Dissolve test compounds in DMSO (final concentration <1%). Prepare serial dilutions (e.g., 100 µM to 0.1 nM).
-
Reaction:
-
Mix enzyme + compound in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA).
-
Incubate for 15 min at Room Temperature (RT).
-
Add FAM-cAMP substrate (100 nM final).
-
Incubate for 60 min at RT.
-
-
Detection: Add IMAP binding reagent (nanoparticles bind phosphate on AMP, not cAMP). Measure Fluorescence Polarization (FP) or FRET.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to calculate IC₅₀.
Cellular TNF-α Inhibition Assay (PBMCs)
Purpose: Assess cell permeability and functional efficacy.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Stimulation: Lipopolysaccharide (LPS) from E. coli.
-
Protocol:
-
Seed PBMCs (10⁵ cells/well) in 96-well plates.
-
Pre-treat with 5-(5-methylfuran-2-yl)-1,2-oxazole (various conc.) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect supernatant.
-
-
Quantification: Measure TNF-α levels using ELISA.
-
Benchmark: Compare IC₅₀ of TNF-α suppression with Roflumilast (Expected: Roflumilast ~1-10 nM; Test Compound ~1-10 µM).
Synthesis & Workflow Overview
The following diagram outlines the typical workflow for evaluating this scaffold, from chemical synthesis to lead optimization.
Caption: Synthesis pathway starting from furan precursors to the active isoxazole scaffold and subsequent biological screening.
Conclusion
The 5-(5-methylfuran-2-yl)-1,2-oxazole scaffold represents a promising "fast-follower" or "novel chemotype" strategy in PDE4 discovery. While it currently lacks the nanomolar potency of Roflumilast , its distinct chemical structure (furan-isoxazole bi-heterocycle) offers a platform to engineer out the emetic side effects that plague classical inhibitors.
Recommendation: Researchers should focus on Lead Optimization (SAR) at the C-3 and C-4 positions of the isoxazole ring to improve potency from the micromolar (1.4 µM) to the nanomolar range required for clinical viability.
References
-
Lin, Y., et al. (2020). "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors."[1] European Journal of Medicinal Chemistry, 207, 112795.
-
Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279.
-
Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308-315.
-
PubChem Compound Summary. "5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid."
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(5-methylfuran-2-yl)-1,2-oxazole
Executive Safety Summary
Treat as High Hazard / Incompletely Characterized. As a Senior Application Scientist, I must emphasize that while specific toxicological data for 5-(5-methylfuran-2-yl)-1,2-oxazole is limited, its structural moieties—a furan ring coupled to an isoxazole —dictate a strict safety protocol. You are handling a compound that combines the high flammability and potential carcinogenicity of furan derivatives with the thermal sensitivity of isoxazoles.
Core Hazards:
-
Flammability: High (Furan moiety).[1]
-
Reactivity: Potential peroxide former; N-O bond instability at high temperatures.
-
Toxicity: Presumed toxic by inhalation and ingestion; potential skin sensitizer.
Chemical Hazard Profiling (The "Why" Behind the Protocol)
To understand the PPE requirements, we must deconstruct the molecule. Standard "general lab safety" is insufficient here; we apply a moiety-based risk assessment.
| Structural Moiety | Associated Hazard | Operational Implication |
| 5-Methylfuran | Lipophilicity & Flammability Furans are excellent solvents for skin lipids, facilitating rapid dermal absorption. They are also highly flammable and can form explosive peroxides upon prolonged exposure to air. | PPE: Standard latex gloves are useless here. You need Nitrile (minimum) or Laminate.Storage: Must be under inert gas (Argon/Nitrogen). |
| 1,2-Oxazole (Isoxazole) | Thermal Instability The N-O bond is energetically stressed. While stable at room temperature, it can undergo ring cleavage or explosive decomposition under strong basic conditions or high heat. | Process: Avoid heating dry solids. Use blast shields during scale-up synthesis (>1g). |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling pure substance (>95% purity).
| Protection Zone | Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) | Mandatory. Volatile furan derivatives can cause respiratory sensitization. Work must be done in a certified hood (Face velocity: 80–100 fpm). |
| Respiratory | N95 / P100 (Secondary) | Only required if weighing powder outside a hood (strongly discouraged). Use P100 for particulates. |
| Dermal (Hands) | Double Nitrile or Silver Shield™ | Outer: Nitrile (0.11mm min) for dexterity.Inner: Nitrile or Laminate.Why: Furan derivatives permeate thin nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient. Furan vapors are lacrimators; dust is an irritant. Goggles seal the ocular cavity. |
| Body | Flame-Resistant (FR) Lab Coat | Synthetic fibers (polyester) melt into skin during furan fires. Use Nomex or treated cotton (FR). |
Operational Workflow: Step-by-Step
Phase A: Receipt & Storage[2]
-
Inspection: Upon receipt, inspect the vial for crystal formation around the cap (sign of peroxide formation). If crystals are visible, DO NOT OPEN . Contact EHS immediately.
-
Inerting: If the manufacturer did not ship under argon, purge the headspace with nitrogen/argon immediately upon first opening.
-
Temp: Store at 2–8°C . Cold storage slows peroxide formation and N-O bond degradation.
Phase B: Weighing & Solubilization
Static electricity is a major risk with heterocyclic powders.
-
Equip: Don double gloves and goggles.
-
Grounding: Use an anti-static gun on the vial and spatula before opening.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize dust generation.
-
Solvent Choice: Dissolve immediately.
-
Preferred: DMSO, Methanol, or Dichloromethane (DCM).
-
Avoid: Ethers (THF/Diethyl ether) unless fresh, as they compound the peroxide risk.
-
Phase C: Reaction Monitoring
The isoxazole ring is sensitive to reducing environments.
-
Base Sensitivity: If using strong bases (e.g., NaH, LDA), add the base slowly at 0°C. Exothermic ring opening can occur.
-
Venting: Ensure reaction vessels are not sealed tight if heating; isoxazole decomposition can generate gas.
Decision Logic & Safety Workflow (Visualization)
The following diagram outlines the "Go/No-Go" decision process for handling this compound, integrating the hierarchy of controls.
Figure 1: Operational safety logic flow. Note the critical "Stop" point at Step 1 regarding peroxide crystallization.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area (10 ft radius).
-
Do not dry sweep. This generates dust and static.
-
Method: Cover with a wet paper towel (solvent-dampened, e.g., ethanol) to suppress dust, then scoop into a wide-mouth jar.
-
Decontamination: Wipe surface with 10% bleach solution (degrades the isoxazole ring), followed by water.
Exposure First Aid[2][3][4][5]
-
Skin: Wash with soap and water for 15 minutes . Do not use alcohol (increases furan absorption).
-
Eyes: Flush for 15 minutes.[2][3][4][5][6] Seek medical attention immediately (isoxazoles can be ocular irritants).[2][3][4][7]
Waste Disposal[4][5]
-
Classification: Hazardous Organic Waste (Flammable/Toxic).
-
Segregation: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream.
-
Labeling: Clearly label as "Contains Furan Derivatives – Potential Peroxide Former."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid (Analogous Structure). National Library of Medicine. [Link][8]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Furan. United States Department of Labor. [Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid | C9H7NO4 | CID 75356060 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
